9-(4-Cyclooctenyl)-9-phosphabicyclo(3.3.1)nonane
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Overview
Description
9-(4-Cyclooctenyl)-9-phosphabicyclo(331)nonane is a unique organophosphorus compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Cyclooctenyl)-9-phosphabicyclo(3.3.1)nonane typically involves the reaction of cyclooctene with a phosphabicyclo(3.3.1)nonane derivative under specific conditions. The reaction often requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
9-(4-Cyclooctenyl)-9-phosphabicyclo(3.3.1)nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can undergo substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.
Scientific Research Applications
9-(4-Cyclooctenyl)-9-phosphabicyclo(3.3.1)nonane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which 9-(4-Cyclooctenyl)-9-phosphabicyclo(3.3.1)nonane exerts its effects involves its interaction with molecular targets such as metal ions in catalytic processes. The phosphine group acts as a ligand, coordinating with metal centers and facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 9-Borabicyclo(3.3.1)nonane (9-BBN)
- Disiamylborane
- Dicyclohexylborane
Comparison
Compared to these similar compounds, 9-(4-Cyclooctenyl)-9-phosphabicyclo(3.3.1)nonane is unique due to its phosphine functionality, which imparts different reactivity and coordination properties. This makes it particularly useful in specific catalytic applications where traditional boranes may not be as effective .
Properties
CAS No. |
84696-77-5 |
---|---|
Molecular Formula |
C16H27P |
Molecular Weight |
250.36 g/mol |
IUPAC Name |
9-[(4Z)-cyclooct-4-en-1-yl]-9-phosphabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C16H27P/c1-2-4-8-14(9-5-3-1)17-15-10-6-11-16(17)13-7-12-15/h1-2,14-16H,3-13H2/b2-1- |
InChI Key |
TZKKHWADVUYAHG-UPHRSURJSA-N |
Isomeric SMILES |
C1C/C=C\CCC(C1)P2C3CCCC2CCC3 |
Canonical SMILES |
C1CC=CCCC(C1)P2C3CCCC2CCC3 |
Origin of Product |
United States |
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